N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide
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Overview
Description
The compound appears to contain a biphenyl group, a hydroxypropyl group, and a trimethoxybenzamide group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl component would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For instance, biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Mechanism of Action
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. One such pathway is the NF-κB signaling pathway, which is involved in the regulation of immune responses. This compound has been shown to inhibit the activation of NF-κB, which can lead to a reduction in inflammation. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. One study found that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of immune responses. Another study found that this compound can protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to modulate various signaling pathways in the body, which can lead to a reduction in inflammation and protection of neurons from oxidative stress. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases, such as Parkinson's disease. Another potential direction is the investigation of the effects of this compound on other signaling pathways in the body, such as the MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,1'-biphenyl-4-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with 2-bromo-1-hydroxypropane. The final product is obtained through a purification process that involves column chromatography.
Scientific Research Applications
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. One such study found that this compound has anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of immune responses. Another study found that this compound has potential as a treatment for Parkinson's disease due to its ability to protect dopaminergic neurons from oxidative stress.
Safety and Hazards
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-25(28,20-12-10-18(11-13-20)17-8-6-5-7-9-17)16-26-24(27)19-14-21(29-2)23(31-4)22(15-19)30-3/h5-15,28H,16H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJAUIERCVLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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